2-(3-Bromobenzoyl)-3-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a bromobenzoyl chloride with a suitable nucleophile . For instance, 3-bromobenzoyl chloride has been used in the synthesis of various acylated sugars .Molecular Structure Analysis
The molecular structure of “2-(3-Bromobenzoyl)-3-methylpyridine” can be inferred from its name. It likely contains a pyridine ring with a methyl group at the 3-position and a 3-bromobenzoyl group at the 2-position .Scientific Research Applications
- Application : 3-Bromobenzoyl chloride, a compound similar to 2-(3-Bromobenzoyl)-3-methylpyridine, is used in the synthesis of various organic compounds .
- Methods of Application : The compound is typically used in reactions with nucleophiles due to the electron-withdrawing effect of the bromine atom .
- Results or Outcomes : The specific outcomes depend on the particular reaction and the nucleophile used. However, the product is typically a substituted benzoyl compound .
- Application : A compound similar to 2-(3-Bromobenzoyl)-3-methylpyridine, 3-bromobenzoyl chloride, has been used in the acetylation and benzoylation of α-monosaccharides and disaccharides .
- Methods of Application : The compound is mixed with the sugar on a high-speed shaker .
- Results or Outcomes : The result is a fully acetylated or benzoylated sugar, which can be used in further reactions .
Scientific Field: Organic Chemistry
Scientific Field: Carbohydrate Chemistry
- Application : 3-Bromobenzoyl chloride, a compound similar to 2-(3-Bromobenzoyl)-3-methylpyridine, is used in the synthesis of polymers .
- Methods of Application : The compound is typically used in polymerization reactions, where it acts as a monomer .
- Results or Outcomes : The specific outcomes depend on the particular reaction and the other monomers used. However, the product is typically a polymer with bromobenzoyl groups .
- Application : 3-Bromobenzoyl chloride, another compound similar to 2-(3-Bromobenzoyl)-3-methylpyridine, has been used in the synthesis of peptides .
- Methods of Application : The compound can be used to activate the carboxyl group of an amino acid, allowing it to react with the amine group of another amino acid to form a peptide bond .
- Results or Outcomes : The result is a peptide, which can be used in further reactions or for biological studies .
- Application : 3-Bromobenzoyl chloride, similar to 2-(3-Bromobenzoyl)-3-methylpyridine, has been used in the study of organic pollutants .
- Methods of Application : The compound can be used as a standard in chromatographic analysis .
- Results or Outcomes : The compound can help identify and quantify similar compounds in environmental samples .
Scientific Field: Material Science
Scientific Field: Biochemistry
Scientific Field: Environmental Science
- Application : 3-Bromobenzoyl chloride, a compound similar to 2-(3-Bromobenzoyl)-3-methylpyridine, is used in the synthesis of polymers .
- Methods of Application : The compound is typically used in polymerization reactions, where it acts as a monomer .
- Results or Outcomes : The specific outcomes depend on the particular reaction and the other monomers used. However, the product is typically a polymer with bromobenzoyl groups .
- Application : 3-Bromobenzoyl chloride, another compound similar to 2-(3-Bromobenzoyl)-3-methylpyridine, has been used in the synthesis of peptides .
- Methods of Application : The compound can be used to activate the carboxyl group of an amino acid, allowing it to react with the amine group of another amino acid to form a peptide bond .
- Results or Outcomes : The result is a peptide, which can be used in further reactions or for biological studies .
- Application : 3-Bromobenzoyl chloride, similar to 2-(3-Bromobenzoyl)-3-methylpyridine, has been used in the study of organic pollutants .
- Methods of Application : The compound can be used as a standard in chromatographic analysis .
- Results or Outcomes : The compound can help identify and quantify similar compounds in environmental samples .
Scientific Field: Material Science
Scientific Field: Biochemistry
Scientific Field: Environmental Science
Safety And Hazards
properties
IUPAC Name |
(3-bromophenyl)-(3-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-4-3-7-15-12(9)13(16)10-5-2-6-11(14)8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHISYIFAHOWAOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromobenzoyl)-3-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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